2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid
Overview
Description
2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chlorophenylsulfonylamino group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxybenzoic acid and 4-chlorobenzenesulfonyl chloride.
Formation of the Sulfonamide: The 4-chlorobenzenesulfonyl chloride is reacted with an amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Coupling Reaction: The sulfonamide intermediate is then coupled with 4,5-dimethoxybenzoic acid under conditions that facilitate the formation of the amide bond. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzoic acid ring can undergo oxidation to form corresponding hydroxyl groups.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dihydroxybenzoic acid.
Reduction: Formation of 2-{[(4-chlorophenyl)sulfanyl]amino}-4,5-dimethoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it could have activity as an enzyme inhibitor or receptor modulator. Studies might explore its efficacy and safety in various biological assays.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfonamide group is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-bromophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid
- 2-{[(4-methylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid
- 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid
Uniqueness
Compared to its analogs, 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5-dimethoxybenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s overall electronic properties, potentially enhancing its stability and reactivity in certain chemical reactions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO6S/c1-22-13-7-11(15(18)19)12(8-14(13)23-2)17-24(20,21)10-5-3-9(16)4-6-10/h3-8,17H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOHZVRLCDOYMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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